Cas no 5024-68-0 (Phenyl-pyridin-3-yl-amine)

Phenyl-pyridin-3-yl-amine is a heterocyclic amine compound featuring a phenyl group attached to the 3-position of a pyridine ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its dual aromatic systems enhance stability while allowing for selective functionalization, enabling its use in the development of ligands, catalysts, and bioactive molecules. The compound's well-defined reactivity profile and compatibility with cross-coupling reactions further contribute to its utility in medicinal chemistry and materials science. High purity grades are available to ensure consistent performance in research and industrial processes.
Phenyl-pyridin-3-yl-amine structure
Phenyl-pyridin-3-yl-amine structure
Product Name:Phenyl-pyridin-3-yl-amine
CAS No:5024-68-0
MF:C11H10N2
MW:170.210502147675
MDL:MFCD01646279
CID:933410
PubChem ID:4712169
Update Time:2025-10-28

Phenyl-pyridin-3-yl-amine Chemical and Physical Properties

Names and Identifiers

    • phenyl-pyridin-3-yl-amine
    • N-phenyl-3-Pyridinamine
    • N-phenylpyridin-3-amine
    • N-PHENYLPYRIDINE-3-AMINE
    • (phenyl)(pyridin-3-yl)amine
    • AC1NFQ27
    • ACMC-1AYD2
    • CTK4J2287
    • N-(3-pyridyl)aniline
    • N-phenyl-3-aminopyridine
    • N-phenyl-N'-(pyridin-3-yl)amine
    • N-phenylpyridin-5-amine
    • PHENYL-(PYRIDIN-3-YL)-AMINE
    • phenylpyridin-3-yl-amine
    • SureCN4591751
    • 3-Anilinopyridine
    • 3-Pyridinamine, N-phenyl-
    • phenylpyridin-3-ylamine
    • FCH829703
    • AC-20810
    • CS-0195489
    • AKOS006242261
    • 5024-68-0
    • DTXSID00405692
    • MFCD01646279
    • SCHEMBL4591751
    • AS-57879
    • DA-42294
    • A1-01937
    • A11249
    • AC-907/34122017
    • N-phenyl-N-pyridin-3-ylamine
    • Phenyl-pyridin-3-yl-amine
    • MDL: MFCD01646279
    • Inchi: 1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H
    • InChI Key: JNYYORRROUFDBG-UHFFFAOYSA-N
    • SMILES: N(C1C=NC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 170.0845
  • Monoisotopic Mass: 170.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9
  • XLogP3: 2.4

Experimental Properties

  • PSA: 24.92

Phenyl-pyridin-3-yl-amine Pricemore >>

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Phenyl-pyridin-3-yl-amine Related Literature

Additional information on Phenyl-pyridin-3-yl-amine

Recent Advances in the Study of Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) in Chemical Biology and Pharmaceutical Research

Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a phenyl group attached to a pyridin-3-yl-amine moiety, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Phenyl-pyridin-3-yl-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity against CDK2 and CDK4. The results revealed that certain derivatives exhibited nanomolar potency and high selectivity, suggesting their potential as lead compounds for anticancer drug development. Molecular docking studies further elucidated the binding interactions between these derivatives and the ATP-binding sites of the target kinases.

In addition to its applications in oncology, Phenyl-pyridin-3-yl-amine has also been investigated for its neuroprotective properties. A 2022 study in ACS Chemical Neuroscience reported that this compound could attenuate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro models to demonstrate the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production, providing a mechanistic basis for its neuroprotective effects.

Another area of interest is the use of Phenyl-pyridin-3-yl-amine in the design of fluorescent probes for bioimaging. A recent publication in Chemical Communications described the development of a novel probe based on this scaffold, which exhibited strong fluorescence emission in the visible spectrum and high selectivity for lysosomal tracking in live cells. This advancement opens new avenues for real-time monitoring of cellular processes and could facilitate the study of lysosome-related diseases.

Despite these promising findings, challenges remain in the optimization of Phenyl-pyridin-3-yl-amine derivatives for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and in vivo studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these discoveries into viable therapeutic options.

In conclusion, Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) represents a versatile scaffold with broad potential in chemical biology and pharmaceutical research. Recent studies have underscored its utility in kinase inhibition, neuroprotection, and bioimaging, paving the way for future innovations. Continued exploration of its chemical space and biological activities will likely yield new insights and therapeutic candidates in the coming years.

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